molecular formula C6H5F4NOS B2650217 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole CAS No. 2230807-76-6

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole

Cat. No.: B2650217
CAS No.: 2230807-76-6
M. Wt: 215.17
InChI Key: IXHNGSNTANCIDD-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole is a chemical compound characterized by the presence of a thiazole ring substituted with a tetrafluoro-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole typically involves the reaction of 1,1,2,2-tetrafluoro-2-methoxyethanol with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole involves its interaction with specific molecular targets. The tetrafluoro-methoxyethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid
  • 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane

Uniqueness

2-(1,1,2,2-Tetrafluoro-2-methoxyethyl)-1,3-thiazole is unique due to the combination of the thiazole ring and the tetrafluoro-methoxyethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds.

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4NOS/c1-12-6(9,10)5(7,8)4-11-2-3-13-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNGSNTANCIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=NC=CS1)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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